molecular formula C16H18N4O5S B2774527 [(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate CAS No. 930397-07-2

[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate

Cat. No.: B2774527
CAS No.: 930397-07-2
M. Wt: 378.4
InChI Key: QASGYOVVHBNLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold that has been the subject of much research . The compound also contains a cyanocyclopentyl group, a carbamoyl group, and a carboxylate group.

It is stored at room temperature . The InChI code for the compound is 1S/C8H8N2O4S/c11-8(12)6-2-1-3-10-4-5-15(13,14)9-7(6)10/h1-3H,4-5H2,(H,11,12) and the InChI key is KKSJVTZTBFHYSX-UHFFFAOYSA-N .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of much research, and a greater variety of applications has appeared . The main area of interest is in the search for antihypertensives . The inclusion of peptide and dipeptide moieties in 3-substituent side chains are a recent development, as is the preparation of quinazolino-I, 2,4-benzothiadiazines and systems in which the thiadiazine moiety has been fused with other heterocycles .

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c17-11-16(5-1-2-6-16)18-13(21)10-25-15(22)12-4-3-7-20-8-9-26(23,24)19-14(12)20/h3-4,7H,1-2,5-6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASGYOVVHBNLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CN3C2=NS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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